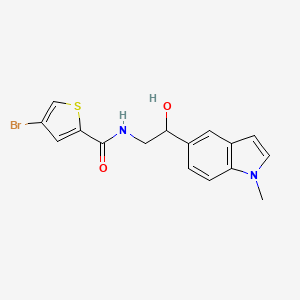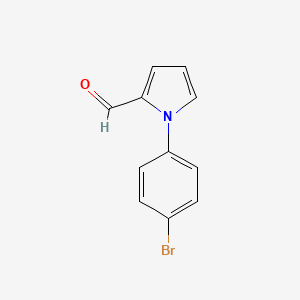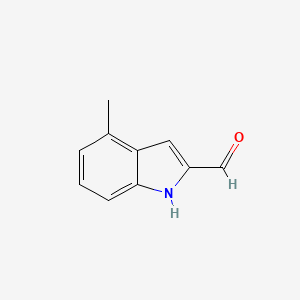![molecular formula C18H13BrClN3O2S B2956695 2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1019100-29-8](/img/structure/B2956695.png)
2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups including a bromide, a chloride, a pyrazole ring, a thiophene ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromide and chloride would likely add significant weight to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the bromide and chloride groups would likely make the compound relatively heavy and possibly quite polar .科学的研究の応用
Structural and Synthetic Applications
Intermolecular Interactions and Crystal Engineering
The study of antipyrine derivatives, including compounds with bromo and chloro substituents, sheds light on the importance of intermolecular interactions in the crystal engineering field. These interactions, such as hydrogen bonding and π-interactions, are crucial for designing materials with desired physical properties. The research by Saeed et al. (2020) on antipyrine-like derivatives highlights the synthesis, X-ray characterization, and detailed analysis of such intermolecular forces, offering insights into the structural aspects of similar complex molecules (Saeed et al., 2020).
Heterocyclic Synthesis
Heterocyclic compounds play a vital role in the development of pharmaceuticals and materials science. The synthesis of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles, as reported by Lygin and Meijere (2009), demonstrates the synthetic versatility of bromo and chloro-substituted compounds in constructing complex heterocycles. This method, utilizing o-bromophenyl isocyanide reactions, could provide a foundation for synthesizing related structures (Lygin & Meijere, 2009).
Potential Biological Activities
Antibacterial Agents
Compounds structurally related to the one , especially those containing pyrazole and thieno[3,2-d]pyrimidine moieties, have shown promising antibacterial activities. For instance, the work by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones underlines the potential of such structures in developing novel antibacterial agents. This research could guide future studies into the biological activities of the compound of interest (Palkar et al., 2017).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, as conducted by Zhu et al. (2014), reveal the potential of bromo and chloro-substituted compounds in exhibiting significant insecticidal and fungicidal activities. Such findings suggest that compounds with similar substitution patterns, like the one discussed here, could also possess antimicrobial properties (Zhu et al., 2014).
将来の方向性
特性
IUPAC Name |
2-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S/c19-15-7-2-1-6-13(15)18(24)21-17-14-9-26(25)10-16(14)22-23(17)12-5-3-4-11(20)8-12/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORUBWSJCULGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)
![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)
![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)
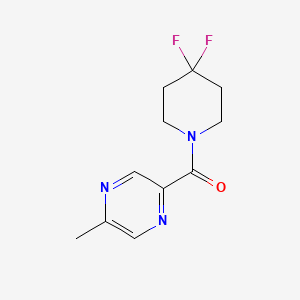

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)
![2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2956624.png)
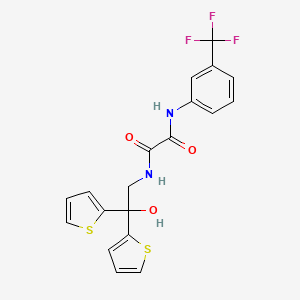
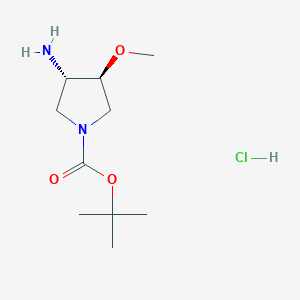
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)
